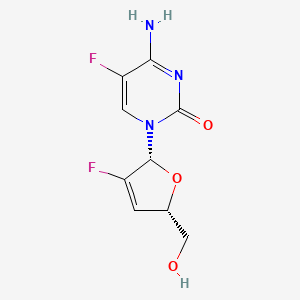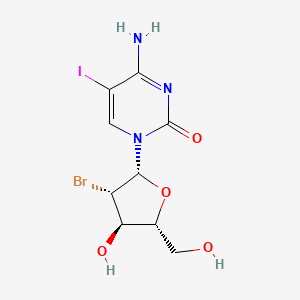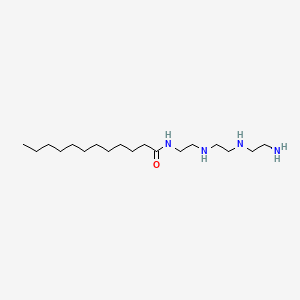
2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-5-fluorocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is a synthetic nucleoside analog with significant antiviral properties. This compound has been studied for its potential use in treating viral infections, particularly those caused by human immunodeficiency virus (HIV) and hepatitis B virus (HBV) . The unique structure of this compound, which includes both a fluorine atom and a double bond in the sugar moiety, contributes to its potent antiviral activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine typically involves multiple steps, starting from readily available nucleoside precursorsThe reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its antiviral activity.
Reduction: Reduction reactions can be used to remove the double bond, converting the compound into a different nucleoside analog.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a saturated nucleoside analog .
Applications De Recherche Scientifique
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on nucleoside analogs.
Biology: Researchers use this compound to investigate the mechanisms of viral replication and the development of antiviral resistance.
Medicine: It has been evaluated for its potential use in antiviral therapies, particularly for HIV and HBV infections
Industry: The compound is used in the development of new antiviral drugs and as a reference standard in pharmaceutical research
Mécanisme D'action
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine involves its incorporation into viral DNA during replication. The presence of the fluorine atoms and the double bond in the sugar moiety disrupts the normal base-pairing and elongation processes, leading to premature termination of viral DNA synthesis. This effectively inhibits viral replication and reduces the viral load in infected cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxy-2’,3’-didehydro-5-fluorocytidine: This compound lacks the additional fluorine atom at the 2’ position but shares similar antiviral properties.
2’,3’-Dideoxy-2’,3’-didehydro-3’-fluoronucleosides: These compounds have a fluorine atom at the 3’ position and exhibit potent antiviral activity.
2’,3’-Dideoxy-2’,3’-didehydro-5-fluorouridine: This compound is a uridine analog with similar structural modifications.
Uniqueness
The uniqueness of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine lies in its dual fluorine substitution and the presence of a double bond in the sugar moiety. These structural features enhance its stability and antiviral activity compared to other nucleoside analogs .
Propriétés
Numéro CAS |
405238-92-8 |
|---|---|
Formule moléculaire |
C9H9F2N3O3 |
Poids moléculaire |
245.18 g/mol |
Nom IUPAC |
4-amino-5-fluoro-1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H9F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h1-2,4,8,15H,3H2,(H2,12,13,16)/t4-,8+/m0/s1 |
Clé InChI |
RMFWGZMHCNHZMG-RNHFCUEFSA-N |
SMILES isomérique |
C1=C([C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F)F |
SMILES canonique |
C1=C(C(OC1CO)N2C=C(C(=NC2=O)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)


![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)

![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)





